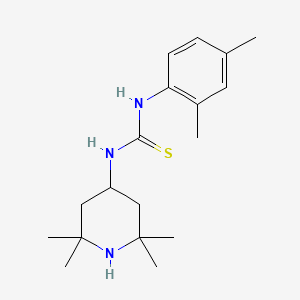

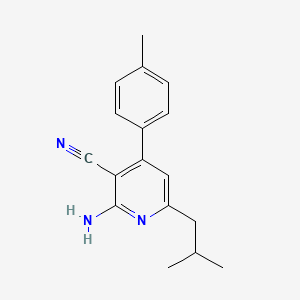

![molecular formula C18H24N4O3 B5570793 1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5570793.png)

1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives involves several chemical reactions tailored to introduce specific functional groups to the piperazine nucleus. While the exact synthesis process for "1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine" is not detailed in the provided literature, similar compounds have been synthesized through reactions involving cyclization, alkylation, and amide formation. These processes often require precise conditions to achieve the desired product with high yield and purity (Kumara et al., 2017).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including "1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine," often features a piperazine ring as the core structure with various substituents that impart distinct chemical properties. Crystal structure studies and density functional theory (DFT) calculations reveal that these compounds typically crystallize in specific systems (e.g., monoclinic), with the piperazine ring adopting a chair conformation. Such analyses are crucial for understanding the molecular geometry, electronic distribution, and reactive sites of these compounds (Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives undergo a range of chemical reactions, including but not limited to electrophilic substitution, nucleophilic addition, and hydrogen bonding interactions. The specific functional groups attached to the piperazine nucleus influence its reactivity towards different chemical agents. These reactions are fundamental in modifying the compound's chemical properties for various applications (Kumara et al., 2017).

Physical Properties Analysis

The physical properties of "1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine" and similar compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific scientific or medicinal applications. For instance, solubility in various solvents affects its bioavailability and drug delivery efficiency (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including acidity, basicity, and reactivity towards different chemical reagents, play a crucial role in their functionality and applications. The presence of specific functional groups can significantly alter these properties, thereby affecting the compound's overall chemical behavior and its interactions with biological systems (Kumara et al., 2017).

Scientific Research Applications

G Protein-Biased Dopaminergics

Research on compounds with a structural motif similar to 1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds, particularly those incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, have shown to favor the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This property suggests potential therapeutic applications in treating disorders such as schizophrenia and other conditions requiring dopamine modulation (Möller et al., 2017).

HIV-1 Reverse Transcriptase Inhibitors

Bis(heteroaryl)piperazines (BHAPs), which share a core structural similarity with the compound of interest, have been identified as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. This class of compounds, through structural modification and optimization, has led to the development of potent antiviral agents against HIV-1, exemplified by atevirdine mesylate. Such research highlights the potential of structurally related compounds in antiviral therapy (Romero et al., 1994).

properties

IUPAC Name |

[4-(2-methoxyethyl)piperazin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-24-12-11-20-7-9-21(10-8-20)18(23)15-13-19-22(14-15)16-5-3-4-6-17(16)25-2/h3-6,13-14H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIBIMBHHQKKIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

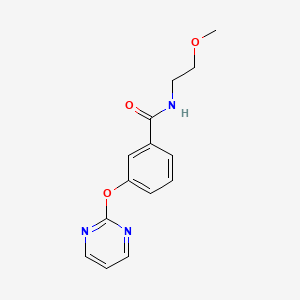

![1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5570711.png)

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

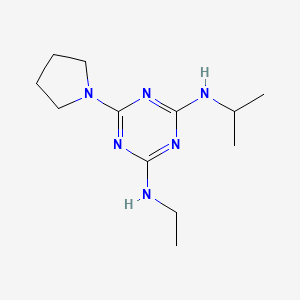

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

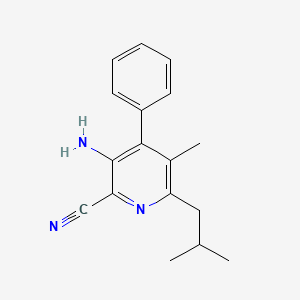

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)

![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)